

N,4-Dimethylpyrimidin-2-amine molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,4-Dimethylpyrimidin-2-amine*

Cat. No.: *B099922*

[Get Quote](#)

An In-depth Technical Guide to N,4-Dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-Dimethylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, formula, and plausible synthetic route. Due to the limited availability of experimental data in public literature, this document outlines a detailed, generalized experimental protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, a logical workflow for the synthesis and characterization of such novel pyrimidine derivatives is presented. While specific biological activities for **N,4-Dimethylpyrimidin-2-amine** are not extensively documented, the known roles of similar aminopyrimidine scaffolds as kinase inhibitors are discussed to provide context for potential research directions.

Molecular Structure and Formula

N,4-Dimethylpyrimidin-2-amine is a heterocyclic organic compound. Its structure consists of a pyrimidine ring substituted with a methyl group at the 4-position and a methylamino group at the 2-position.

- Molecular Formula: C₆H₉N₃[\[1\]](#)
- IUPAC Name: **N,4-dimethylpyrimidin-2-amine**[\[1\]](#)
- CAS Number: 15231-63-7[\[1\]](#)
- Molecular Weight: 123.16 g/mol [\[1\]](#)
- Canonical SMILES: CC1=NC(=NC=C1)NC[\[1\]](#)
- InChI Key: OWTDCNVOLHLAEC-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

Experimental physicochemical data for **N,4-Dimethylpyrimidin-2-amine** is not readily available in the surveyed literature. The following table summarizes computed properties and provides experimental data for a structurally related isomer, 2-Amino-4,6-dimethylpyrimidine, for comparative purposes.

Property	N,4-Dimethylpyrimidin-2-amine (Computed)	2-Amino-4,6-dimethylpyrimidine (Experimental Isomer)
Molecular Formula	C ₆ H ₉ N ₃	C ₆ H ₉ N ₃
Molecular Weight	123.16 g/mol	123.16 g/mol
Physical State	Solid (Predicted)	Off-white crystalline powder
Melting Point	Not available	150-154 °C
Boiling Point	Not available	294 °C at 760 mmHg
pKa (strongest basic)	4.5 (Predicted)	5.11 (Predicted)

Data for the isomer is provided for context and should not be attributed to **N,4-Dimethylpyrimidin-2-amine**.

Synthesis of N,4-Dimethylpyrimidin-2-amine

A plausible and efficient method for the synthesis of **N,4-Dimethylpyrimidin-2-amine** is the nucleophilic aromatic substitution of a suitable 2-halopyrimidine with methylamine. A detailed protocol based on this approach is provided below.

Experimental Protocol: Synthesis from 2-Chloro-4-methylpyrimidine

Reaction Scheme:

Materials:

- 2-Chloro-4-methylpyrimidine
- Methylamine (40% solution in methanol)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in dichloromethane, add methylamine (2.2 eq) at a rate that maintains the reaction temperature below 30°C.[2]
- Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **N,4-Dimethylpyrimidin-2-amine**.

Characterization:

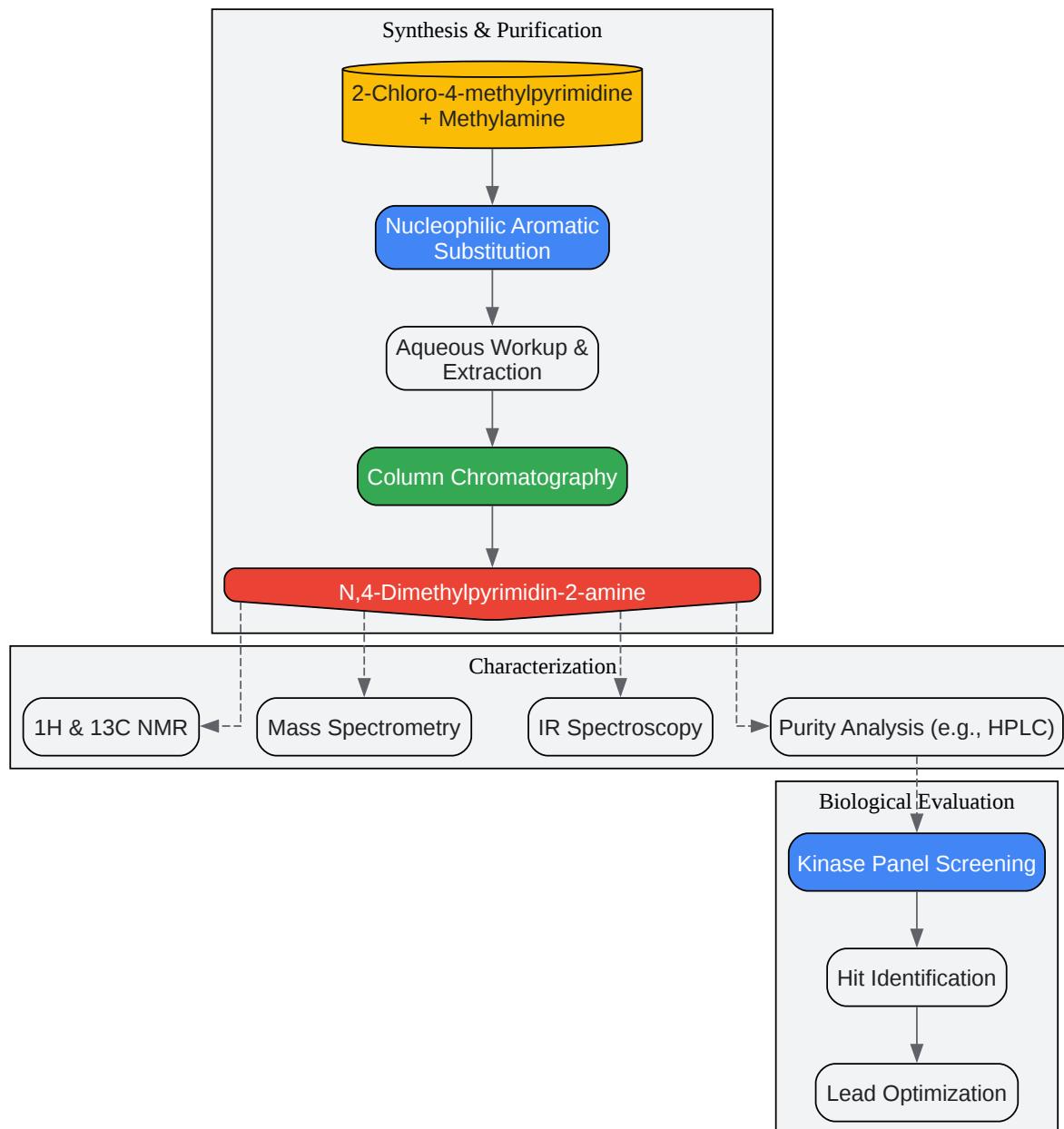
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Data (Predicted)

As experimental spectra for **N,4-Dimethylpyrimidin-2-amine** are not available in the reviewed literature, predicted data and data from related compounds are provided for guidance.

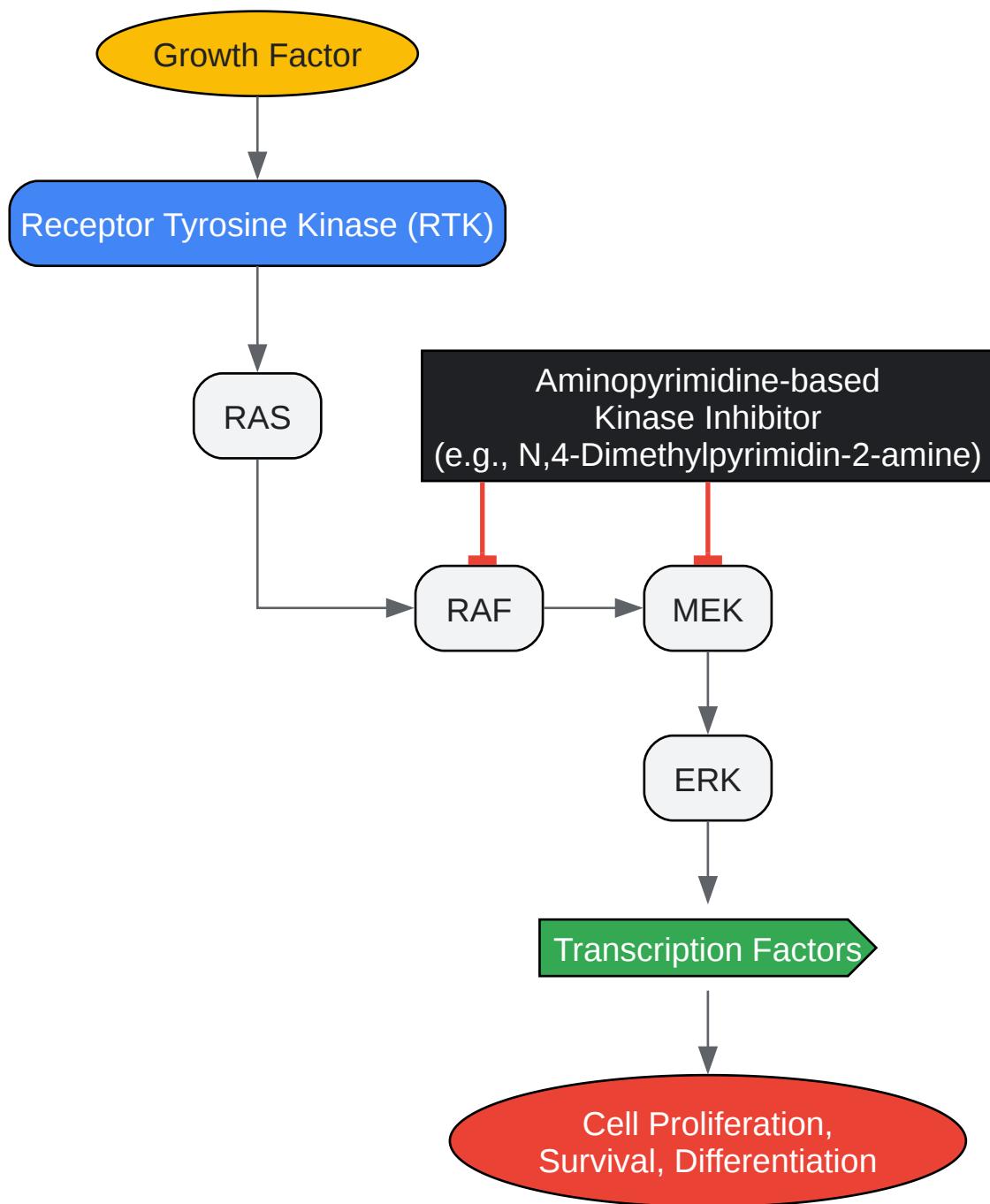
- ^1H NMR: The spectrum is expected to show a singlet for the C4-methyl protons, a singlet for the N-methyl protons, and two doublets for the pyrimidine ring protons.
- ^{13}C NMR: The spectrum should display signals for the two methyl carbons and the four distinct carbons of the pyrimidine ring.
- IR Spectroscopy: Characteristic peaks would include N-H stretching and bending vibrations, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the pyrimidine ring.
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at $\text{m/z} = 123$.

Biological Activity and Potential Applications


While the specific biological activity of **N,4-Dimethylpyrimidin-2-amine** has not been extensively reported, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, most notably as inhibitors of various protein kinases.

Kinase inhibitors are a major class of targeted cancer therapeutics. The aminopyrimidine core often forms key hydrogen bond interactions with the hinge region of the kinase active site. The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor.

Given its structure, **N,4-Dimethylpyrimidin-2-amine** could be a valuable starting point or fragment for the design of novel kinase inhibitors. Further screening against a panel of kinases would be required to determine its specific biological targets and potential therapeutic applications.


Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the study of **N,4-Dimethylpyrimidin-2-amine**.

[Click to download full resolution via product page](#)

Workflow for Synthesis, Characterization, and Evaluation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [N,4-Dimethylpyrimidin-2-amine molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099922#n-4-dimethylpyrimidin-2-amine-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com